molecular formula C17H16ClFN2O2 B11709392 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Cat. No.: B11709392
M. Wt: 334.8 g/mol
InChI Key: HYFHCAPEYFKGRX-KEBDBYFISA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a hydrazide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid: The phenoxyacetic acid derivative is further reacted with propanoic acid under acidic conditions.

    Formation of the hydrazide: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 2-fluorobenzaldehyde: Finally, the hydrazide is condensed with 2-fluorobenzaldehyde under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated and fluorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    Mecoprop-P: Another compound with a chlorinated phenoxy group and similar herbicidal properties.

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with structural similarities.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H16ClFN2O2/c1-11-9-14(18)7-8-16(11)23-12(2)17(22)21-20-10-13-5-3-4-6-15(13)19/h3-10,12H,1-2H3,(H,21,22)/b20-10+

InChI Key

HYFHCAPEYFKGRX-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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